molecular formula C17H18ClN3O2S B4284672 N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide

N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide

Cat. No. B4284672
M. Wt: 363.9 g/mol
InChI Key: VSPGIVGOHGUPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide, also known as CMH, is a chemical compound that has been of great interest to the scientific community in recent years. It is a hydrazinecarboxamide derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and material science. In

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In cancer cells, N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the growth and survival of cancer cells. In autoimmune diseases, N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are proteins that contribute to the inflammation and tissue damage seen in these diseases.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which are processes that lead to the death of cancer cells. In autoimmune diseases, it has been shown to reduce inflammation and tissue damage. In agriculture, it has been shown to inhibit the growth of fungal pathogens and protect crops from fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide in lab experiments is its high purity and yield, which makes it suitable for various research applications. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide is its potential toxicity, which can limit its use in certain experiments. It is important to take proper safety precautions when handling N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide to avoid any potential health risks.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide. In medicine, further studies are needed to explore its potential as an anticancer and anti-inflammatory agent. In agriculture, more research is needed to determine its efficacy as a fungicide and its potential impact on the environment. In material science, further studies are needed to explore its potential as a coating material and its mechanical properties. Overall, the research on N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide has shown promising results, and further studies are needed to fully understand its potential applications in various fields.

Scientific Research Applications

N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. In agriculture, N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide has been shown to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. In material science, N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide has been studied for its potential use as a coating material due to its excellent adhesion properties.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c1-12-6-8-13(9-7-12)10-24-11-16(22)20-21-17(23)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPGIVGOHGUPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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